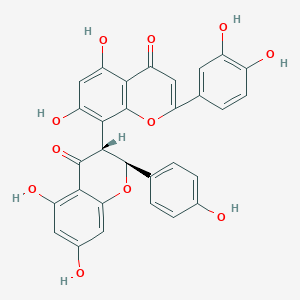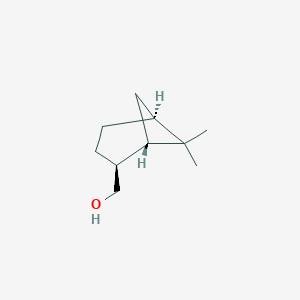
Acide nigranoique
Vue d'ensemble
Description
Nigranoic acid is a triterpenoid compound isolated from the plant Schisandra chinensis, which is known for its medicinal properties in traditional Chinese medicine . The compound has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . Nigranoic acid has been studied for its various biological activities, including its potential protective effects on cerebral ischemia-reperfusion injury .
Applications De Recherche Scientifique
Chemistry: In chemistry, nigranoic acid is used as a starting material for the synthesis of various derivatives with potential biological activities .
Biology: In biological research, nigranoic acid has been shown to exhibit cytotoxic and anti-HIV activities .
Medicine: In medicine, nigranoic acid has been studied for its protective effects on cerebral ischemia-reperfusion injury. It acts by downregulating nerve cell apoptosis through the inhibition of poly ADP-ribose polymerase (PARP) and apoptosis-inducing factor (AIF) nuclear translocation .
Industry: In the industrial sector, nigranoic acid is used in the production of bioactive compounds and as a potential therapeutic agent for various diseases .
Mécanisme D'action
Nigranoic acid exerts its effects through multiple mechanisms. It inhibits HIV-1 reverse transcriptase, which is crucial for the replication of the virus . Additionally, it protects the brain from ischemia-reperfusion injury by downregulating nerve cell apoptosis through the PARP/AIF signaling pathway . This involves the prevention of overactivation of PARP and AIF nuclear translocation, thereby reducing cell death .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Nigranoic acid interacts with several biomolecules, notably enzymes such as HIV-1 reverse transcriptase . It inhibits this enzyme, thereby exhibiting anti-HIV activity . The nature of these interactions is likely due to the specific structural features of Nigranoic acid, which allow it to bind to the active site of the enzyme and inhibit its function .
Cellular Effects
Nigranoic acid has been shown to have protective effects on brain cells in cerebral ischemia-reperfusion animal models . It influences cell function by downregulating nerve cell apoptosis . This is achieved by preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) nuclear translocation .
Molecular Mechanism
The molecular mechanism of Nigranoic acid involves its interaction with specific biomolecules. It exerts its effects at the molecular level by binding to enzymes like HIV-1 reverse transcriptase and inhibiting their function . Additionally, it prevents the overactivation of PARP and AIF nuclear translocation, thereby downregulating nerve cell apoptosis .
Temporal Effects in Laboratory Settings
In cerebral ischemia-reperfusion animal models, Nigranoic acid has been observed to decrease apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points
Dosage Effects in Animal Models
In animal models of cerebral ischemia-reperfusion, Nigranoic acid was administered at a dosage of 1 mg/kg . This dosage significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nigranoic acid can be isolated from Schisandra chinensis using a combination of macroporous absorption resin column separation and high-speed counter-current chromatography (HSCCC) . The crude extracts obtained from Schisandra chinensis using 70% ethanol are separated on a macroporous resin column and then eluted with a graded ethanol series. The 70% ethanol fraction is used as the sample for separation of the triterpenoids by HSCCC .
Industrial Production Methods: The industrial production of nigranoic acid involves the extraction of the compound from the fruits and stems of Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol, followed by purification using techniques like column chromatography and HSCCC .
Analyse Des Réactions Chimiques
Types of Reactions: Nigranoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit HIV-1 reverse transcriptase, indicating its potential for chemical modifications to enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving nigranoic acid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of nigranoic acid depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives with enhanced biological activity .
Comparaison Avec Des Composés Similaires
Nigranoic acid is similar to other triterpenoid acids such as isoschizandronic acid and anwuweizic acid, which are also isolated from Schisandra species . nigranoic acid is unique in its specific biological activities, including its anti-HIV and neuroprotective effects .
List of Similar Compounds:
- Isoschizandronic acid
- Anwuweizic acid
- Corosolic acid
- Kadsuric acid
- Lancifoic acid A
Propriétés
IUPAC Name |
(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOSFIPGRXARF-BRTULJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319075 | |
| Record name | Nigranoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39111-07-4 | |
| Record name | Nigranoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nigranoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















